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Compound of Interest

Compound Name: 4-Chlorofuro[2,3-b]pyridine

Cat. No.: B1600411 Get Quote

An In-Depth Technical Guide to 4-Chlorofuro[2,3-b]pyridine: Chemical Properties and

Reactivity

Abstract
4-Chlorofuro[2,3-b]pyridine is a pivotal heterocyclic building block in modern synthetic

chemistry, particularly within the domains of drug discovery and materials science. Its unique

fused-ring structure, combining an electron-rich furan with an electron-deficient pyridine,

imparts a distinct reactivity profile. The presence of a chlorine atom at the 4-position, activated

by the ring nitrogen, renders this site a versatile handle for a wide array of chemical

transformations. This guide provides an in-depth exploration of the chemical properties,

spectroscopic characteristics, and reactivity of 4-Chlorofuro[2,3-b]pyridine. We will delve into

the mechanistic underpinnings of its key reactions—including nucleophilic aromatic substitution

and palladium-catalyzed cross-coupling—and provide field-proven experimental protocols for

its application in synthesis.

Core Chemical and Physical Properties
A thorough understanding of the physical and structural properties of a reagent is fundamental

to its effective application in synthesis. 4-Chlorofuro[2,3-b]pyridine is a solid at room

temperature and possesses a set of well-defined characteristics that dictate its handling,

solubility, and spectroscopic identification.
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The core data for 4-Chlorofuro[2,3-b]pyridine is summarized in the table below. These

parameters are essential for reaction setup, purification, and computational modeling.

Property Value Reference

CAS Number 193624-86-1 [1][2]

Molecular Formula C₇H₄ClNO [1][3]

Molecular Weight 153.57 g/mol [2][3]

Boiling Point
204.3 ± 20.0 °C at 760 mmHg

(Predicted)
[3]

LogP 2.2 - 2.48 (Calculated) [1][2]

Topological Polar Surface Area

(TPSA)
26.03 Å² [1]

Storage Conditions
2-8°C, under dry, inert

atmosphere
[3]

Causality Insight: The calculated LogP value of ~2.2 suggests moderate lipophilicity, indicating

that while it is soluble in common organic solvents like dichloromethane, THF, and ethyl

acetate, its solubility in aqueous media is limited. This is a critical consideration for designing

reaction and workup conditions, particularly in biphasic systems or when dealing with aqueous

reagents.[4]

Spectroscopic Profile
Spectroscopic analysis is crucial for confirming the identity and purity of 4-Chlorofuro[2,3-
b]pyridine. While specific spectra are proprietary to manufacturers, the expected profile can be

reliably predicted.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals

in the aromatic region (typically 7.0-8.5 ppm).

The two protons on the furan ring will appear as doublets.
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The two protons on the pyridine ring will also appear as doublets, with chemical shifts

influenced by the electronegative nitrogen and chlorine atoms. The proton adjacent to the

nitrogen (at C6) is expected to be the most downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven signals. The carbon

atom attached to the chlorine (C4) will be significantly influenced by the halogen's inductive

effect. The carbons adjacent to the nitrogen (C6) and oxygen (C7a) will also exhibit

characteristic downfield shifts.

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion (M+)

peak at m/z 153 and an isotope peak (M+2) at m/z 155 with an approximate intensity ratio of

3:1, which is indicative of the presence of a single chlorine atom.

Reactivity and Synthetic Utility
The reactivity of 4-Chlorofuro[2,3-b]pyridine is dominated by the chemistry of its chloro-

substituted, electron-deficient pyridine ring. The nitrogen atom at position 7 activates the C4

position (para- to the nitrogen) for nucleophilic attack, making the chlorine an excellent leaving

group. This feature is the cornerstone of its utility as a synthetic intermediate.

Nucleophilic Aromatic Substitution (S_N_Ar)
The most direct transformation of 4-Chlorofuro[2,3-b]pyridine involves the displacement of

the C4-chloro substituent by a nucleophile. This reaction proceeds via a Meisenheimer-type

intermediate, which is stabilized by the electron-withdrawing nitrogen atom.[5][6]

Mechanism: The reaction is initiated by the attack of a nucleophile at the C4 position, breaking

the aromaticity of the pyridine ring to form a negatively charged intermediate (Meisenheimer

complex). The negative charge is delocalized across the ring and, importantly, onto the

electronegative nitrogen atom, which provides significant stabilization.[5] The subsequent

expulsion of the chloride ion restores aromaticity and yields the substituted product.

Caption: S_N_Ar reaction pathway for 4-Chlorofuro[2,3-b]pyridine.

Common Nucleophiles:
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N-Nucleophiles: Primary and secondary amines, anilines, and heterocycles (e.g., imidazole,

morpholine).

O-Nucleophiles: Alkoxides and phenoxides.

S-Nucleophiles: Thiolates.

Field-Proven Protocol: Amination with Morpholine

Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 4-
Chlorofuro[2,3-b]pyridine (1.0 eq.), morpholine (1.5 eq.), and a suitable base such as

potassium carbonate (2.0 eq.).

Solvent: Add anhydrous dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to

achieve a substrate concentration of 0.2-0.5 M.

Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction progress by

TLC or LC-MS.

Workup: Upon completion, cool the reaction to room temperature and pour it into water.

Extract the aqueous layer with ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. Purify the crude product by flash column

chromatography on silica gel to yield 4-(morpholino)furo[2,3-b]pyridine.

Trustworthiness: The use of a polar aprotic solvent like DMF or NMP is crucial as it effectively

solvates the cationic counter-ion of the base without interfering with the nucleophile. The

elevated temperature provides the necessary activation energy to overcome the barrier of

temporarily breaking aromaticity.

Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling has revolutionized modern synthesis, and 4-
Chlorofuro[2,3-b]pyridine is an excellent substrate for these transformations. While

chloroarenes are generally less reactive than their bromo or iodo counterparts, the use of

specialized, electron-rich, and bulky phosphine ligands enables efficient coupling.[7]
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The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by

coupling the aryl chloride with an organoboron species (boronic acid or boronic ester) in the

presence of a palladium catalyst and a base.[7][8]
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Phenylation

Reagent Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel

with 4-Chlorofuro[2,3-b]pyridine (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium

catalyst such as Pd(PPh₃)₄ (0.05 eq.) or a pre-catalyst system like Pd₂(dba)₃ (0.02 eq.) with

a ligand like SPhos (0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 eq.).
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Solvent System: Add a degassed solvent mixture, typically 1,4-dioxane/water or

toluene/water (e.g., 4:1 v/v).

Reaction Conditions: Heat the reaction mixture to 90-110 °C under argon for 4-16 hours,

monitoring by LC-MS.

Workup and Purification: After cooling, dilute the mixture with ethyl acetate and water.

Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic

fractions. Wash with brine, dry over MgSO₄, and concentrate. Purify via column

chromatography to obtain 4-phenylfuro[2,3-b]pyridine.

Expertise: The choice of ligand is critical for coupling unreactive aryl chlorides. Bulky, electron-

rich phosphine ligands like SPhos or XPhos promote the rate-limiting oxidative addition step

and facilitate the final reductive elimination.[9] The base is essential for activating the boronic

acid to form a more nucleophilic boronate species.[7]

For constructing carbon-nitrogen bonds, the Buchwald-Hartwig amination is the preeminent

method. It allows for the coupling of 4-Chlorofuro[2,3-b]pyridine with a vast range of primary

and secondary amines.[10][11]
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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Field-Proven Protocol: Coupling with Aniline

Reaction Setup: Under an inert atmosphere, combine 4-Chlorofuro[2,3-b]pyridine (1.0

eq.), aniline (1.1 eq.), a palladium pre-catalyst (e.g., G3-XPhos, 0.02 eq.), and a strong, non-

nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide

(LHMDS) (1.4 eq.).

Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.

Reaction Conditions: Heat the mixture to 80-110 °C until the starting material is consumed

(typically 2-12 hours), as monitored by LC-MS.
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Workup: Cool the reaction, quench carefully with saturated aqueous ammonium chloride,

and dilute with ethyl acetate.

Purification: Separate the organic and aqueous layers. Wash the organic layer with brine, dry

over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to isolate

the desired N-arylated product.

Expertise & Trustworthiness: The use of a strong, sterically hindered base like NaOtBu is

critical; it is basic enough to deprotonate the amine-palladium complex but is not nucleophilic

enough to compete in S_N_Ar side reactions.[10] The choice of a specialized Buchwald ligand

and pre-catalyst ensures high efficiency and broad substrate scope, which is essential for

success with a challenging substrate like an aryl chloride.[9]

Conclusion
4-Chlorofuro[2,3-b]pyridine stands out as a highly valuable and versatile heterocyclic

scaffold. Its chemical properties are defined by the chlorinated, electron-poor pyridine ring,

which enables a rich and predictable reactivity profile. Mastery of its two primary reaction

pathways—nucleophilic aromatic substitution and palladium-catalyzed cross-coupling—

provides chemists in pharmaceutical and materials science with a reliable tool to access a

diverse array of complex, functionalized molecules. The protocols and mechanistic insights

provided in this guide serve as a robust foundation for the strategic application of this important

chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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